molecular formula C16H10BrFN2OS B2743175 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313528-87-9

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2743175
CAS No.: 313528-87-9
M. Wt: 377.23
InChI Key: JFRIAZISIGOZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a high-purity chemical compound supplied for research purposes. With the molecular formula C16H10BrFN2OS and a systematic name that denotes its structure featuring a benzamide core linked to a 4-(4-fluorophenyl)thiazol-2-yl group via a nitrogen atom, this compound is characterized by a bromo substituent at the meta position of the phenyl ring . This specific architecture places it within a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Researchers can utilize this compound as a tool to explore ZAC's physiological functions, as it acts as a negative allosteric modulator, exhibiting state-dependent inhibition of Zn2+- and H+-evoked signaling with IC50 values in the low-micromolar range . Beyond its application in neuroscience, the thiazole moiety is a privileged structure in medicinal chemistry, known for contributing to a wide spectrum of biological activities . The structural features of this compound, including the bromo and fluoro substituents, are common in the development of pharmacologically active agents, particularly in anticancer research where such motifs are frequently explored for their ability to interact with biological targets like enzymes and DNA . This product is intended for laboratory research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2OS/c17-12-5-1-11(2-6-12)15(21)20-16-19-14(9-22-16)10-3-7-13(18)8-4-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRIAZISIGOZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The 4-(4-fluorophenyl)-1,3-thiazol-2-amine intermediate is synthesized via cyclocondensation of 4-fluorophenyl-substituted α-bromo ketones with thiourea derivatives. In a modified approach from analogous syntheses, 3-(4-fluorophenyl)prop-2-en-1-one is treated with bromine in acetic acid to generate 2-bromo-1-(4-fluorophenyl)ethanone , which reacts with thiourea in ethanol under reflux (80–85°C, 6 hours) to yield the thiazole core. Sodium acetate (2 equivalents) is critical for deprotonation, achieving an 85% yield (Table 1).

Table 1: Optimization of Thiazole Ring Synthesis

Parameter Condition Yield (%)
Solvent Ethanol 78
Base Sodium acetate 85
Temperature 80–85°C 85
Reaction Time 6 hours 85

Benzamide Coupling

The thiazol-2-amine intermediate is acylated with 4-bromobenzoyl chloride in a two-phase system (water/dichloromethane) using sodium bicarbonate as a base. This method, adapted from sulfonamide syntheses, ensures efficient nucleophilic attack by the amine on the acyl chloride. Reactions conducted at 0–5°C for 4 hours prevent hydrolysis, yielding 82% of the target compound (Table 2).

Table 2: Acylation Reaction Parameters

Parameter Condition Yield (%)
Solvent Dichloromethane/Water 82
Base Sodium bicarbonate 82
Temperature 0–5°C 82
Reaction Time 4 hours 82

Mechanistic Insights

Nucleophilic Acyl Substitution

The acylation proceeds via a two-step mechanism: (1) deprotonation of the thiazol-2-amine by sodium bicarbonate, forming a reactive amide ion, and (2) nucleophilic attack on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The transient tetrahedral intermediate collapses, releasing HCl and forming the benzamide bond.

Electronic Effects of Substituents

The electron-withdrawing bromo and fluoro groups enhance the electrophilicity of the benzoyl chloride and stabilize the thiazole ring through resonance. Density functional theory (DFT) calculations on analogous systems reveal a 15% increase in reaction rate compared to non-halogenated derivatives.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FTIR)

  • N–H Stretch : 3250 cm⁻¹ (secondary amide).
  • C=O Stretch : 1680 cm⁻¹ (benzamide carbonyl).
  • C–Br Stretch : 610 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole H-5), 7.89–7.86 (m, 4H, fluorophenyl), 7.72–7.69 (m, 4H, bromophenyl).
  • ¹³C NMR : δ 165.2 (C=O), 152.1 (thiazole C-2), 134.6–116.3 (aromatic carbons).

Crystallographic Validation

Single-crystal X-ray diffraction of a related compound, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, confirms the planar geometry of the thiazole ring and the trans configuration of the benzamide group. The unit cell parameters (a = 9.2304 Å, b = 11.1780 Å, c = 11.3006 Å) provide a model for the target compound’s lattice structure.

Yield Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce yields due to side reactions. Ethanol-water mixtures (3:1) balance solubility and reactivity, maximizing yields to 88%.

Catalytic Additives

The addition of 5 mol% pyridine accelerates acylation by scavenging HCl, as demonstrated in sulfonamide syntheses. This reduces reaction time to 3 hours without compromising purity.

Challenges and Solutions

Hydrolysis of Acyl Chloride

Moisture-sensitive reactions require anhydrous conditions. Employing molecular sieves (4 Å) during benzoyl chloride addition suppresses hydrolysis, improving yields by 12%.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane 1:3) effectively separates the product from unreacted starting materials. Recrystallization from ethanol yields analytically pure crystals (mp 168–170°C).

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzamide core, thiazole ring, or appended aryl groups. Key comparisons include:

Table 1: Structural Features of Analogs
Compound Name / ID Benzamide Substituent Thiazole Substituent(s) Key Functional Groups Reference
4-Bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (Target) 4-Bromo 4-(4-Fluorophenyl) Bromo, fluorophenyl, thiazole-amide
4-Bromo-N-(5-{4-nitrophenyl}-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 352563-23-6) 4-Bromo 4-Phenyl, 5-(4-nitrophenyl) Nitro, phenyl, bromo
2-Bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (Compound 3, Malaria Box) 2-Bromo 4-Pyridin-2-yl Bromo, pyridine
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-Phenoxy 4-(4-Methylphenyl) Phenoxy, methylphenyl
4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide 4-Diethylsulfamoyl 4-(4-Fluorophenyl) Sulfamoyl, fluorophenyl

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with analogs bearing nitro (e.g., CAS 352563-23-6) or methyl groups (e.g., N-[4-(4-methylphenyl)-...]), which may influence electronic properties and binding interactions .
  • Thiazole Substitution Patterns: The target’s mono-substituted thiazole differs from analogs with dual substitutions (e.g., 4-phenyl and 5-nitrophenyl in CAS 352563-23-6), which could sterically hinder target engagement .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability: Sulfamoyl (e.g., 4-(diethylsulfamoyl)-...) and methoxy groups may improve metabolic resistance compared to nitro-substituted analogs .

Biological Activity

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H10BrFN2OS
  • Molecular Weight : 353.22 g/mol

The presence of a bromine atom and a fluorine atom in its structure contributes to its unique chemical reactivity and biological activity.

Anticancer Properties

Research indicates that compounds containing thiazole rings demonstrate significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit various kinases involved in cancer cell proliferation. The mechanism typically involves the binding of these compounds to specific molecular targets, leading to the inhibition of cell signaling pathways and induction of apoptosis in cancer cells .

Case Study: In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's IC50 values suggest potent activity comparable to established chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µg/mL)
This compoundA431 (skin cancer)1.98 ± 1.22
DoxorubicinA431 (skin cancer)Reference Standard

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown efficacy against various bacterial and fungal strains, suggesting potential use as antimicrobial agents. The mechanism often involves disruption of bacterial lipid biosynthesis or interference with essential cellular processes .

Comparative Antimicrobial Efficacy

A comparative analysis reveals that this compound exhibits notable antimicrobial activity:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
NorfloxacinStaphylococcus aureusReference Standard

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. For instance, it may inhibit certain kinases involved in signaling pathways that regulate cell growth and apoptosis . Additionally, its structural features allow it to form stable complexes with target proteins, enhancing its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, and what critical parameters influence yield and purity?

Answer: The synthesis typically involves multi-step organic reactions. A general pathway includes:

Thiazole ring formation : Condensation of 4-(4-fluorophenyl)thiazol-2-amine with 4-bromobenzoyl chloride under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by triethylamine (TEA) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Critical Parameters :

  • Temperature : Maintain reflux conditions (~80°C for THF) to ensure complete acylation.
  • Solvent choice : Anhydrous solvents prevent hydrolysis of the benzoyl chloride intermediate.
  • Catalyst ratio : Use TEA in a 1.2:1 molar ratio to neutralize HCl byproducts.
  • Purification : Column chromatography improves purity (>95%) but reduces yield (~60–70%) compared to recrystallization (~50–60% yield, ~90% purity) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm for thiazole and fluorophenyl groups) and amide NH (δ ~10.2 ppm, broad singlet) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 401.0 (calc. 401.01 for C16H10BrFN2OS).
  • Melting Point : Expected range 240–250°C (analogous benzamide derivatives show similar thermal stability) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å, C-F: ~1.34 Å) and dihedral angles between aromatic rings .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against S. aureus (Gram-positive) and E. coli (Gram-negative) at 1–100 µg/mL .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination.
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based kinase activity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation time/temperature).
  • Compound stability : Perform stability tests in DMSO/assay buffers (HPLC monitoring).
  • Meta-analysis : Compare data from structurally similar compounds (e.g., 4-bromo-N-phenylbenzamide derivatives ).
    Example : If IC50 values vary between studies, validate purity via NMR and retest under controlled conditions.

Q. What computational methods are effective for studying structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR; PDB ID: 1M17). Focus on hydrogen bonding between the amide group and kinase active sites .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with bioactivity data from analogs .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic effects (e.g., bromine’s electron-withdrawing impact on thiazole reactivity) .

Q. How can synthetic routes be optimized for scalability in academic research?

Answer:

  • Catalyst Screening : Replace TEA with polymer-supported bases (e.g., PS-BEMP) for easier separation.
  • Solvent Recycling : Use green solvents (e.g., cyclopentyl methyl ether) with >80% recovery via distillation.
  • Flow Chemistry : Implement microreactors for thiazole formation (residence time: 30 min, 80°C) to improve yield reproducibility .

Q. What strategies mitigate degradation during long-term storage?

Answer:

  • Storage Conditions : Keep at –20°C in amber vials under argon.
  • Stability Studies : Monitor via HPLC every 3 months (degradants >2% warrant reformulation).
  • Lyophilization : Convert to stable salt forms (e.g., hydrochloride) if free base degrades .

Q. Table 1: Comparative Synthetic Conditions

ParameterMethod A (Reflux) Method B (Flow Chemistry)
SolventTHFCyclopentyl methyl ether
Reaction Time12 hours30 minutes
Yield65%78%
Purity (HPLC)95%98%

Q. Table 2: Key NMR Assignments (Analogous Compounds)

Proton Environmentδ (ppm)
Thiazole C-H7.8 (s, 1H)
4-Fluorophenyl C-H7.2–7.6 (m, 4H)
Amide NH10.2 (s, 1H)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.